Product packaging for 3-(Trichloromethyl)benzophenone(Cat. No.:CAS No. 1357624-15-7)

3-(Trichloromethyl)benzophenone

Cat. No.: B6312254
CAS No.: 1357624-15-7
M. Wt: 299.6 g/mol
InChI Key: PIZKFDYOFKOBEV-UHFFFAOYSA-N
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Description

3-(Trichloromethyl)benzophenone is an organic compound with the molecular formula C14H9Cl3O and a molar mass of 285.58 g/mol. This benzophenone derivative is primarily valued in research and industrial chemistry as a synthetic building block and photostabilizer. Benzophenones, in general, function by absorbing ultraviolet (UV) light, which makes them useful in applications such as protecting materials from UV degradation . As a research chemical, this compound is of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials where the trichloromethyl group can serve as a key reactive site for further chemical transformations. It may also be investigated for its potential as a photoinitiator in polymer chemistry. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and is not to be used for diagnostic, therapeutic, or personal consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl3O B6312254 3-(Trichloromethyl)benzophenone CAS No. 1357624-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-[3-(trichloromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZKFDYOFKOBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trichloromethyl Benzophenone and Analogous Structures

Direct Synthetic Approaches to Benzophenone (B1666685) Derivatives Featuring Trichloromethyl Moieties

Direct methods to install the benzophenone core functionalized with a trichloromethyl group often rely on powerful electrophilic acylation reactions.

Friedel-Crafts Acylation Utilizing Bis(trichloromethyl) Carbonate Precursors

A significant method for the synthesis of benzophenone derivatives involves the Friedel-Crafts reaction using bis(trichloromethyl) carbonate (BTC), also known as triphosgene. researchgate.net BTC serves as a solid, safer-to-handle substitute for the highly toxic phosgene (B1210022) gas. wikipedia.orgresearchgate.net The reaction proceeds by treating an aromatic compound, such as benzene (B151609) or a substituted benzene, with BTC in the presence of a Lewis acid catalyst. researchgate.net

Commonly used Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). researchgate.net The reaction mechanism is believed to involve the in-situ generation of phosgene from the decomposition of BTC, which is facilitated by the catalyst. researchgate.netnih.gov The phosgene then acylates the aromatic ring. For the synthesis of 3-(trichloromethyl)benzophenone, this would involve the acylation of benzene with a benzoyl derivative already containing the trichloromethyl group, or the acylation of (trichloromethyl)benzene. However, the more common approach is the acylation of aromatic compounds to yield diaryl ketones. researchgate.net The use of BTC is noted for being a convenient and often higher-yielding process compared to methods using phosgene directly. researchgate.net

Table 1: Catalysts in Friedel-Crafts Acylation with BTC

Catalyst Reactants Product Type Reference
AlCl₃, FeCl₃, or ZnCl₂ Aromatic compounds and BTC Benzophenones researchgate.net

Alternative Acylation and Benzoylation Strategies Employing Chlorinated Reagents

Beyond the use of BTC, other chlorinated reagents are employed in Friedel-Crafts type reactions to synthesize benzophenones. A classic method involves the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, followed by hydrolysis to yield benzophenone. orgsyn.org

A more targeted approach for synthesizing this compound would utilize 3-(trichloromethyl)benzoyl chloride as the acylating agent. lookchem.com This reagent can react with benzene under standard Friedel-Crafts conditions, catalyzed by a Lewis acid like aluminum chloride, to directly form the desired product. youtube.comunacademy.com This method offers high regioselectivity, as the substitution pattern is predetermined by the structure of the acyl chloride. The synthesis of various substituted benzophenones has been achieved using different substituted benzoyl chlorides. researchgate.netgoogle.com

Another strategy involves the benzoylation of anilines, which are subsequently modified. For instance, acetanilides can be benzoylated with (trichloromethyl)benzene in the presence of aluminum, followed by deprotection to yield aminobenzophenones. asianpubs.org

Synthesis of Key Intermediates for Trichloromethylbenzophenone Architectures

The synthesis of the target molecule is often dependent on the successful preparation of crucial starting materials and intermediates.

Preparation of Chloromethylated Aromatic Precursors

The synthesis of 3-(trichloromethyl)benzoyl chloride is a key step, as it serves as a direct precursor for the Friedel-Crafts acylation of benzene. This intermediate can be prepared from starting materials like m-toluic acid or 1,3-bis(trichloromethyl)benzene. lookchem.com The conversion of m-toluic acid would involve the chlorination of the methyl group to a trichloromethyl group, followed by the conversion of the carboxylic acid to an acyl chloride. A documented synthesis for a related compound, 3-(chloromethyl)benzoyl chloride, involves the reaction of benzotrichloride (B165768) with paraformaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride or anhydrous cupric chloride. google.comchemicalbook.com General methods for introducing a chloromethyl group onto an aromatic ring, a process known as chloromethylation, often utilize formaldehyde (B43269) or paraformaldehyde and hydrogen chloride, sometimes with a catalyst like zinc chloride. thieme-connect.deresearchgate.net These methods are fundamental for preparing the necessary aromatic precursors.

Table 2: Synthesis of Chloromethylated Benzoyl Chloride

Starting Materials Catalyst Product Yield Reference
Benzotrichloride, Paraformaldehyde Anhydrous cupric chloride 3-(Chloromethyl)benzoyl chloride 85.2% google.com

Formation and Transformation of Trichloromethyl Carbinols in Ketone Synthesis

Trichloromethyl carbinols are versatile intermediates in organic synthesis. organic-chemistry.org They are typically prepared through the addition of chloroform (B151607) to an aldehyde or ketone, a reaction often promoted by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). organic-chemistry.org An alternative route involves the reaction of aldehydes with trichloroacetic acid. organic-chemistry.org

For the synthesis of a trichloromethyl ketone, an appropriate aldehyde can be reacted with chloroform to form a secondary trichloromethyl carbinol. nih.govacs.org This carbinol can then be oxidized to the corresponding trichloromethyl ketone. organic-chemistry.org For example, reacting 3-formyl benzophenone with chloroform would yield a carbinol, which upon oxidation could potentially form the desired ketone structure, although this specific route is not explicitly detailed for this compound in the provided sources. Another transformation of trichloromethyl carbinols involves their reaction with copper(I) chloride to yield chloromethyl ketones. acs.org

Table 3: Synthesis Methods for Trichloromethyl Carbinols

Reactants Reagent/Catalyst Product Type Reference
Aldehydes, Chloroform DBU Trichloromethyl carbinols organic-chemistry.org
Primary Alcohols Dess-Martin periodinane, TBD Trichloromethyl carbinols nih.govacs.org

Advanced and Emerging Synthetic Techniques for Benzophenone Scaffolds

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. Several advanced techniques are emerging for the construction of benzophenone scaffolds.

One innovative approach circumvents the often harsh conditions of Friedel-Crafts reactions by using a Grignard reaction. patsnap.comgoogle.com This method involves reacting a Grignard reagent, prepared from an aryl halide, with an aromatic aldehyde. This addition reaction forms a diphenylcarbinol intermediate, which is subsequently oxidized using a reagent like pyridinium (B92312) chlorochromate to furnish the final benzophenone. patsnap.comgoogle.com

Other advanced methods include transition metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling has been successfully employed for the synthesis of benzophenone-containing fatty acid derivatives. researchgate.net Iridium-catalyzed, sterically controlled regioselective arene acylation with salicylate (B1505791) esters offers another sophisticated route to access specifically substituted benzophenones that may be difficult to obtain through traditional electronic-controlled Friedel-Crafts reactions. researchgate.net Furthermore, visible-light-mediated dual catalysis systems, for example using benzophenone itself as a photosensitizer with a nickel catalyst, have been developed for direct benzylic acylation to produce unsymmetrical ketones. nih.gov

Photoredox Catalysis in Benzophenone Derivatization

Photoredox catalysis has surfaced as a powerful tool in organic synthesis, enabling transformations that are often challenging to achieve through traditional methods. nih.govyoutube.com This technique utilizes photocatalysts, typically transition metal complexes, that can absorb visible light and initiate single-electron transfer processes, leading to the formation of reactive radical intermediates under mild conditions. nih.govsigmaaldrich.com

In the context of benzophenone derivatization, photoredox catalysis offers novel pathways for functionalization. For example, the reduction of benzophenone to diphenylmethanol, a difficult transformation due to benzophenone's reduction potential, has been achieved with high yields using an iridium-based photoreductant in combination with a sacrificial reductant. nih.gov This method proceeds through a ketyl radical intermediate that is trapped before it can dimerize. nih.gov

Furthermore, photoredox catalysis has been instrumental in the development of methods for trifluoromethylation, a key modification in medicinal chemistry. rsc.orgresearchgate.net While direct trifluoromethylation of this compound is not explicitly detailed in the provided results, the principles of radical trifluoromethylation of aromatic compounds are well-established. rsc.orgwikipedia.org These reactions often involve the generation of a trifluoromethyl radical from a suitable precursor, which then adds to the aromatic ring. wikipedia.org The combination of photoredox catalysis with other catalytic systems, such as copper catalysis, has enabled the enantioselective radical trifluoromethylation of benzylic C-H bonds, highlighting the potential for highly selective C-H functionalization. nih.gov

The versatility of photoredox catalysis is further demonstrated by its application in dual catalytic systems. For instance, the combination of photoredox and nickel catalysis has enabled a variety of cross-coupling reactions, providing efficient access to a range of valuable organic compounds. researchgate.net

Table 1: Examples of Photoredox Catalysis in Benzophenone-Related Transformations

TransformationPhotocatalyst SystemSubstrateProductKey Features
Reduction of BenzophenoneIr1 / BIHBenzophenoneDiphenylmethanolHigh yield for a difficult reduction. nih.gov
Enantioselective TrifluoromethylationPhotoredox and Copper CatalysisAlkyl ArenesBenzylic Trifluoromethylation ProductsHigh enantioselectivity and broad substrate scope. nih.gov
Dual Catalysis Cross-CouplingPhotoredox and Nickel CatalysisVariousFunctionalized Organic CompoundsEfficient cascade reactions under mild conditions. researchgate.net

One-Pot Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For the synthesis of benzophenone derivatives, several one-pot protocols have been developed.

One such example is the one-pot synthesis of benzopinacolone derivatives from acetophenones. scielo.br This method combines a pinacol (B44631) coupling and a pinacol/pinacolone rearrangement in a single step, using zinc and tert-butyl chloride. scielo.br While not directly producing this compound, this approach demonstrates the feasibility of tandem reactions for constructing complex ketone architectures.

Another strategy involves the synthesis of 2-hydroxybenzophenone (B104022) derivatives through a [5C+1C] annulation of α-alkenoyl-α-aroyl ketene (B1206846) dithioacetals and nitroalkanes. researchgate.net This protocol is noted for its mild reaction conditions and high yields. researchgate.net Additionally, one-pot sequential organic syntheses starting from alcohols have been demonstrated, where an initial photocatalytic oxidation is followed by subsequent transformations like hydrazidation, esterification, oximation, or Claisen-Schmidt condensation. researchgate.net

The synthesis of trichloromethyl carbinols, which are structurally related to the target compound, can also be achieved in one pot from primary alcohols. organic-chemistry.org This process involves treatment with Dess-Martin periodinane followed by a base. organic-chemistry.org

Table 2: Examples of One-Pot Syntheses for Benzophenone Derivatives and Analogs

Reaction TypeStarting MaterialsReagentsProduct TypeReference
Pinacol Coupling/RearrangementAcetophenonesZinc, tert-butyl chlorideBenzopinacolone derivatives scielo.br
[5C+1C] Annulationα-alkenoyl-α-aroyl ketene dithioacetals, nitroalkanesK2CO3, DMF2-hydroxybenzophenone derivatives researchgate.net
Oxidation/Subsequent ReactionBenzyl alcoholPhotocatalyst, then various reagentsHydrazides, esters, oximes, etc. researchgate.net
Trichloromethyl Carbinol SynthesisPrimary alcoholsDess-Martin periodinane, TBDTrichloromethyl carbinols organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trichloromethyl Benzophenone

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Key vibrational modes anticipated in the FT-IR spectrum include the stretching and bending vibrations of the aromatic C-H bonds, the C=C stretching of the phenyl rings, and the characteristic vibrations of the trichloromethyl group. The C-Cl stretching vibrations of the CCl3 group are expected to appear in the fingerprint region of the spectrum.

Fourier-Transform Raman (FT-Raman) Spectroscopic Investigations

Complementing the FT-IR data, FT-Raman spectroscopy offers additional information on the vibrational modes of 3-(Trichloromethyl)benzophenone. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the phenyl rings and the symmetric stretching modes of the trichloromethyl group are expected to be prominent in the FT-Raman spectrum. Theoretical studies on the related compound 3,3'-bis(trichloromethyl)benzophenone (TCMBP) have been used to predict the Raman active modes. tandfonline.comnih.gov

Analysis of Characteristic Vibrational Modes (e.g., Carbonyl Stretching Frequencies)

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in the vibrational spectra of ketones. For benzophenone (B1666685), this stretching mode typically appears around 1652-1665 cm⁻¹. The position of this band is sensitive to the electronic effects of substituents on the phenyl rings. The introduction of an electron-withdrawing group like the trichloromethyl (-CCl3) group at the meta position is expected to influence the C=O stretching frequency. While conjugation with the phenyl ring lowers the carbonyl stretching frequency compared to aliphatic ketones, the inductive effect of the substituent also plays a role. researchgate.netscispace.comresearchgate.netspectroscopyonline.compg.edu.pl Studies on substituted benzophenones have shown a correlation between the carbonyl stretching frequency and the electronic nature of the substituents. tandfonline.com

The vibrational frequencies of the trichloromethyl group itself are also of interest. The C-Cl stretching modes are typically found in the region of 850-550 cm⁻¹. The precise frequencies can be influenced by coupling with other vibrational modes within the molecule. nist.govnist.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (based on theoretical data for a related compound)

Vibrational ModePredicted Wavenumber (cm⁻¹) (FT-IR)Predicted Wavenumber (cm⁻¹) (FT-Raman)
Aromatic C-H Stretch~3100-3000~3100-3000
Carbonyl (C=O) Stretch~1660-1680~1660-1680
Aromatic C=C Stretch~1600-1450~1600-1450
C-Cl Stretch (asymmetric)~800-700Weak
C-Cl Stretch (symmetric)Weak~700-600

Note: The values in this table are approximate and based on theoretical calculations for a similar compound and general spectroscopic principles. Actual experimental values may vary.

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light. These investigations are crucial for understanding the photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of benzophenone derivatives typically exhibits two main absorption bands. nih.govscispace.comresearchgate.netcapes.gov.br The first is a strong π → π* transition, usually observed at shorter wavelengths, and the second is a weaker n → π* transition at longer wavelengths, which is formally forbidden but observed due to vibronic coupling. The position and intensity of these bands are influenced by substituents on the aromatic rings. nih.govscispace.com For this compound, the trichloromethyl group, being an auxochrome, is expected to cause a slight shift in the absorption maxima compared to unsubstituted benzophenone.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. ohio-state.eduresearchgate.netnih.govnih.govresearchgate.net Theoretical studies on related benzophenone derivatives have utilized TD-DFT to calculate the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. tandfonline.comnih.gov For this compound, TD-DFT calculations can elucidate the contributions of the different molecular orbitals to the electronic transitions, providing a detailed understanding of the π → π* and n → π* transitions. These calculations can also help in assigning the experimentally observed absorption bands.

Table 2: Predicted Electronic Transitions for this compound (based on theoretical data)

TransitionPredicted Wavelength (nm)Oscillator Strength (f)Nature of Transition
S₀ → S₁~330-350Lown → π
S₀ → S₂~250-270Highπ → π

Note: The values in this table are approximate and based on theoretical calculations for similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

¹H NMR spectroscopy of benzophenone itself shows a complex multiplet in the aromatic region, typically between δ 7.3 and 7.8 ppm, arising from the ten protons of the two phenyl rings. rsc.orghmdb.ca For a monosubstituted derivative like this compound, the symmetry of one of the phenyl rings is broken, leading to a more complex splitting pattern for that ring. The protons on the unsubstituted phenyl ring would be expected to appear as multiplets in the typical aromatic region. The protons on the 3-substituted ring would exhibit distinct signals, with the proton at the 2-position being the most deshielded due to its proximity to both the carbonyl and the electron-withdrawing trichloromethyl group.

By analogy with 3-(trifluoromethyl)benzophenone (B1294470), the ¹H NMR spectrum of this compound in a solvent like CDCl₃ would be expected to show distinct signals for the protons on the substituted ring, likely in the range of δ 7.5 to 8.0 ppm. The protons on the unsubstituted phenyl ring would also appear in this region, but with different coupling patterns.

¹³C NMR spectroscopy provides even more detailed structural information by probing the carbon skeleton. In benzophenone, the carbonyl carbon appears as a distinct peak downfield, around 196.7 ppm. rsc.org The aromatic carbons resonate in the range of approximately 128 to 138 ppm. rsc.orghmdb.ca For this compound, the presence of the electron-withdrawing CCl₃ group would cause a downfield shift for the carbons in the substituted ring, particularly the carbon bearing the CCl₃ group (C-3) and the ipso-carbon (C-1). The quaternary carbon of the trichloromethyl group itself would also be observable, likely in the range of 90-100 ppm, though its signal may be broad due to quadrupolar relaxation of the chlorine nuclei.

A predicted ¹³C NMR spectrum, based on data for 3-(trifluoromethyl)benzophenone, would show a carbonyl signal around 195-197 ppm. chemicalbook.com The carbon attached to the trichloromethyl group would be significantly shifted, and the other aromatic carbons would show distinct signals reflecting their electronic environment.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~196
C1 (ipso, attached to C=O)~137
C2~130
C3 (attached to CCl₃)~135
C4~129
C5~133
C6~129
C1' (ipso, unsubstituted ring)~138
C2', C6'~130
C3', C5'~128
C4'~133
CCl₃~95

Note: These are estimated values based on analogous compounds and substituent effects.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₄H₉Cl₃O), the molecular weight can be calculated based on the isotopic masses of its constituent atoms.

Electron ionization mass spectrometry (EI-MS) of benzophenone typically shows a prominent molecular ion peak (M⁺) at m/z 182. nist.gov The fragmentation pattern is characterized by the loss of a phenyl group to give the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak, and a further fragmentation to the phenyl cation (C₆H₅⁺) at m/z 77. stackexchange.com

For this compound, the molecular ion peak would be expected to show a characteristic isotopic cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster would correspond to the molecule containing three ³⁵Cl atoms. The fragmentation would likely follow a similar pathway to benzophenone, with initial cleavage of the C-C bonds adjacent to the carbonyl group. This would lead to the formation of a (3-trichloromethyl)benzoyl cation and a phenyl cation. Further fragmentation of the trichloromethyl-substituted fragment could involve the loss of chlorine atoms.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonPredicted m/zDescription
[C₁₄H₉Cl₃O]⁺300/302/304/306Molecular ion (isotopic cluster)
[C₇H₄Cl₃O]⁺209/211/213(3-Trichloromethyl)benzoyl cation
[C₆H₅CO]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation

Note: m/z values are based on the most abundant isotopes.

X-ray Diffraction and Crystal Structure Analysis of Related Benzophenone Compounds

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid, providing precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing. While a specific crystal structure for this compound is not publicly documented, the extensive studies on benzophenone and its derivatives offer significant insight into its likely solid-state structure.

Benzophenone itself is known to be polymorphic, with the stable α-form crystallizing in the orthorhombic space group P2₁2₁2₁. ebi.ac.uk A metastable β-form has also been identified, which is monoclinic with the space group C2/c. ebi.ac.uk The conformation of benzophenone molecules in the crystalline state is characterized by a significant twist of the two phenyl rings relative to the plane of the carbonyl group. This twist angle is influenced by a balance between intramolecular steric hindrance and intermolecular packing forces. researchgate.net

In substituted benzophenones, the nature and position of the substituent can have a profound impact on the crystal packing and the conformation of the molecule. researchgate.netacs.org For instance, the introduction of substituents can alter the dihedral angles between the phenyl rings and the carbonyl group. mdpi.com Studies on various substituted benzophenones have revealed a wide range of twist angles, demonstrating the conformational flexibility of the benzophenone scaffold. researchgate.net

For this compound, it is anticipated that the bulky and electron-withdrawing trichloromethyl group would significantly influence the crystal packing. The molecule would likely adopt a twisted conformation similar to other benzophenones. The crystal structure would be determined by a combination of van der Waals interactions and potential weak C-H···O or C-H···Cl hydrogen bonds. The presence of the large trichloromethyl group might lead to a less dense packing arrangement compared to unsubstituted benzophenone.

Table 3: Crystallographic Data for α-Benzophenone

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.28
b (Å)12.12
c (Å)7.99

Source: ebi.ac.uk

This data for the parent compound provides a baseline for understanding the potential crystal lattice parameters of its derivatives.

Based on a comprehensive search of available scientific literature, detailed computational chemistry and quantum mechanical studies specifically focusing on the compound This compound are not publicly available. As a result, the generation of an in-depth article with specific data tables and research findings as per the requested outline cannot be fulfilled at this time.

The specified analyses, including Density Functional Theory (DFT) calculations for molecular properties and theoretical investigations of reaction mechanisms, require dedicated research studies that generate specific data points for the molecule . While extensive research exists for the parent molecule, benzophenone, and some of its other derivatives, this information cannot be extrapolated to this compound without introducing inaccuracies.

To provide a scientifically accurate and authoritative article, the following specific data would be required from dedicated studies on this compound:

Optimized molecular geometry and conformational analysis results.

Calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap.

Data from Natural Bond Orbital (NBO) analysis, such as stabilization energies from second-order perturbation theory.

Molecular Electrostatic Potential Surface (MEPS) maps with defined electrostatic potential values.

Calculated energy profiles for reaction pathways, including the energies of transition states and intermediates.

Further research in the field of computational chemistry would be needed to generate the specific data required to populate the sections and subsections of the requested article.

Computational Chemistry and Quantum Mechanical Studies of 3 Trichloromethyl Benzophenone

Theoretical Investigation of Reaction Mechanisms and Energetics

Calculation of Thermodynamic Parameters and Reaction Barriers

Thermodynamic parameters such as the enthalpy of formation (ΔfH°), Gibbs free energy (ΔG), and entropy (S) can be calculated using various quantum chemical methods. For instance, the gas-phase enthalpy of formation has been determined for the related compound 3-(trifluoromethyl)benzophenone (B1294470) anion. nist.gov Such calculations for 3-(trichloromethyl)benzophenone would be essential in understanding its stability relative to other isomers and potential degradation products.

Furthermore, computational methods are employed to elucidate reaction mechanisms and calculate the energy barriers associated with these transformations. For example, studies on the chlorination of benzophenone-3 have utilized kinetic modeling to understand its degradation pathways. nih.gov Similar approaches, such as Density Functional Theory (DFT) and multiconfigurational wave function-based methods, can be applied to this compound to investigate its reactions, for instance, with atmospheric radicals or in biological systems. rsc.orgnih.gov These calculations would involve locating the transition state structures and calculating their energies to determine the activation energy of a given reaction, which is fundamental to understanding its rate.

Below is a hypothetical data table illustrating the kind of thermodynamic and kinetic data that could be generated for this compound using computational methods.

ParameterCalculated ValueUnitComputational Method
Enthalpy of Formation (gas)ValuekJ/molG3/G3MP2
Gibbs Free Energy of Formation (gas)ValuekJ/molDFT (e.g., B3LYP/6-311+G**)
Reaction Barrier (with OH radical)Valuekcal/molCCSD(T)

Note: The values in this table are illustrative and would need to be calculated using the specified computational methods.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in different environments is significantly influenced by solvation effects and intermolecular interactions. Computational models are invaluable for studying these phenomena at a molecular level.

Solvation models, such as the Polarizable Continuum Model (PCM), can be used to calculate the properties of a molecule in a solvent, providing insights into its solubility and reactivity in various media. Studies on the parent benzophenone (B1666685) molecule have shown that solvation plays a critical role in its photochemical processes, such as intersystem crossing. nih.gov For this compound, the bulky and nonpolar trichloromethyl group would likely influence its interaction with polar and nonpolar solvents, affecting its solubility and the stability of any reaction intermediates. The interaction between the solvent and radical species can also impact the performance of benzophenone-based systems in applications like flow batteries. researchgate.net

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are key to understanding the condensed-phase behavior of this compound. While the trichloromethyl group is not a classical hydrogen bond donor, it can participate in halogen bonding. Quantum chemical calculations can quantify the strength of these interactions. mdpi.com For instance, studies on other halogenated compounds have used computational tools to analyze C-H---O and C-X---O (where X is a halogen) interactions. mdpi.com The presence of the carbonyl group in this compound allows for hydrogen bonding with protic solvents, which has been shown to control the intersystem crossing rates in benzophenone. nih.gov

A hypothetical table of calculated interaction energies is presented below:

Interaction TypeSolventInteraction Energy (kcal/mol)Computational Method
Hydrogen Bonding (C=O---H-O-H)WaterValueMP2/aug-cc-pVDZ
Halogen Bonding (C-Cl---O)AcetoneValueDFT-D3/B3LYP
π-π StackingBenzene (B151609)ValueCCSD(T)

Note: The values in this table are illustrative and would need to be calculated using the specified computational methods.

Selection and Validation of Computational Methods and Basis Sets for Chlorinated Benzophenones

The accuracy of computational predictions for chlorinated benzophenones like this compound is highly dependent on the chosen computational method and basis set. The selection and validation of these are critical steps in any computational study.

For chlorinated aromatic compounds, Density Functional Theory (DFT) methods are often a good compromise between accuracy and computational cost. nih.gov Functionals such as B3LYP are commonly used. However, for more accurate energy calculations, especially for reaction barriers and weak intermolecular interactions, higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory are often necessary. mdpi.com For excited state chemistry, time-dependent DFT (TD-DFT) or multireference methods like CASSCF and CASPT2 are more appropriate. rsc.org

The choice of basis set is also crucial. For molecules containing heavy atoms like chlorine, it is important to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ). nih.gov For systems where relativistic effects might be significant, effective core potentials (ECPs) can be employed for the heavier atoms.

Validation of the chosen computational protocol is typically performed by comparing calculated properties with available experimental data for related, well-characterized molecules. For instance, calculated bond lengths and angles can be compared with crystallographic data, and calculated vibrational frequencies with experimental IR and Raman spectra. The development of machine learning models trained on quantum chemical data for chlorinated polycyclic aromatic hydrocarbons highlights the importance of generating reliable computational datasets. nih.gov

The following table summarizes some recommended computational methods and basis sets for studying chlorinated benzophenones.

Property to be CalculatedRecommended MethodRecommended Basis Set
Ground-state geometry and frequenciesDFT (B3LYP)6-311+G(d,p)
Reaction barriers and thermochemistryCCSD(T) or G3/G3MP2aug-cc-pVTZ
Excited statesTD-DFT or CASPT2aug-cc-pVDZ
Intermolecular interactionsMP2 or DFT-D3aug-cc-pVTZ

Chemical Reactivity and Mechanistic Transformations of 3 Trichloromethyl Benzophenone

Reactions Involving the Trichloromethyl Functional Group

The trichloromethyl (-CCl₃) group is a powerful electron-withdrawing substituent that significantly influences the molecule's reactivity. Its chemistry is dominated by nucleophilic substitution pathways and radical processes, often initiated by the photochemical nature of the benzophenone (B1666685) moiety.

Nucleophilic Substitution and Addition Reactions

The trichloromethyl group, analogous to a benzotrichloride (B165768), is susceptible to nucleophilic attack, primarily leading to hydrolysis under aqueous conditions. This reaction typically proceeds via a stepwise substitution of chlorine atoms, culminating in the formation of a carboxylic acid.

The hydrolysis of a trichloromethyl group on an aromatic ring is a standard transformation, converting the -CCl₃ group into a carboxylic acid (-COOH) group. libretexts.orgyoutube.com This process generally occurs under acidic or basic conditions, where water or hydroxide (B78521) ions act as the nucleophile. The reaction proceeds through dichloromethyl and chloromethyl intermediates before forming an unstable trichloromethanol (B1233427) derivative which rapidly eliminates HCl to give the corresponding acyl chloride, that is subsequently hydrolyzed to the carboxylic acid. While specific studies on 3-(trichloromethyl)benzophenone are not prevalent, the hydrolysis of nitriles to carboxylic acids under both acidic and basic conditions provides a mechanistic parallel for the complete transformation of a tri-substituted carbon. youtube.com

Beyond simple hydrolysis, the trichloromethyl group can react with other nucleophiles. For instance, aryl(trichloromethyl)carbinols, which are structurally related, are known to react with sulfur nucleophiles like thiourea. acs.org This suggests the potential for this compound to undergo similar reactions, where the carbon of the -CCl₃ group serves as an electrophilic site for various nucleophiles, potentially leading to the synthesis of novel sulfur-containing derivatives. The reactivity in SN2-type reactions is generally influenced by steric hindrance and the nature of the leaving group, with the reactivity order being I > Br > Cl. byjus.com

Table 1: Representative Nucleophilic Substitution Reactions of Trichloromethyl Arenes

Reactant Nucleophile/Conditions Product Reference
Ar-CCl₃ H₂O, heat Ar-COOH libretexts.orgyoutube.com
Ar-CH(OH)CCl₃ Thiourea 2-Imino-1,3-thiazolidin-4-ones acs.org

Radical and Photochemical Reactions of Halogenated Benzophenones

The photochemistry of benzophenone is well-established and centers on the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital (n → π* transition). msu.edubgsu.edu This is followed by efficient intersystem crossing to a triplet diradical state. hilarispublisher.comresearchgate.net This triplet benzophenone is a powerful hydrogen atom abstractor and can initiate a variety of radical reactions. csbsju.edu

In this compound, the benzophenone core can act as an intramolecular photosensitizer. Upon UV irradiation, the excited triplet state can initiate radical chemistry involving the C-Cl bonds of the adjacent trichloromethyl group. This can occur through several pathways:

Homolytic Cleavage: The energy transferred from the excited benzophenone could be sufficient to induce homolytic cleavage of a C-Cl bond, generating a dichlorobenzyl radical and a chlorine radical.

Atom Transfer: The excited state could abstract a chlorine atom from a neighboring molecule or from the solvent, which could then participate in a radical chain reaction. The trichloromethyl radical itself is a known reactive species in additions to unsaturated bonds. nih.gov

Furthermore, the excited-state benzophenone ketyl radical, formed by hydrogen abstraction from a solvent, is known to react with halogenated compounds like CCl₄. rsc.org This highlights the potential for complex radical-mediated transformations in the presence of the CCl₃ group. The benzophenone triplet state can also participate in electron transfer reactions, a property that has been utilized for the photochemical synthesis of nanoparticles. rsc.org This dual photo-reactivity—acting as both an energy transfer agent and an electron transfer agent—makes halogenated benzophenones versatile platforms for initiating radical processes.

Transformations of the Benzophenone Carbonyl and Aromatic Rings

The carbonyl group and the aromatic systems of this compound offer additional sites for chemical modification, influenced by the strong electron-withdrawing nature of the -CCl₃ group.

Selective Functional Group Interconversions

The benzophenone core can undergo a range of standard functional group interconversions. The carbonyl group can be reduced to a secondary alcohol (a benzhydrol) using reducing agents like sodium borohydride, or completely reduced to a methylene (B1212753) group (a diphenylmethane) via methods such as the Wolff-Kishner or Clemmensen reduction.

The electron-withdrawing -CCl₃ group significantly deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution. Conversely, this deactivation can be exploited for regioselective reactions on the other, unsubstituted phenyl ring. The presence of a strong electron-withdrawing group can also facilitate intramolecular cyclization reactions. For example, related 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo efficient cyclization in superacid to form 3-trichloromethylindan-1-ones. beilstein-journals.org This type of transformation, proceeding through a protonated carbonyl intermediate, suggests that under strongly acidic conditions, this compound could potentially undergo similar intramolecular electrophilic substitution onto the unsubstituted ring.

Table 2: Potential Functional Group Interconversions

Starting Group Reagents/Conditions Transformed Group General Reference
Carbonyl (C=O) NaBH₄, MeOH Secondary Alcohol (CH-OH) Standard Ketone Reduction
Carbonyl (C=O) H₂NNH₂, KOH, heat Methylene (CH₂) Wolff-Kishner Reduction
Trichloromethyl (-CCl₃) H₂O, H⁺ or OH⁻ Carboxylic Acid (-COOH) libretexts.orgyoutube.com

Derivatization Strategies for Enhanced Functionality

Derivatization of the this compound scaffold can be achieved by targeting its distinct functional groups to create molecules with enhanced or novel properties, particularly for applications in medicinal chemistry and materials science. nih.gov

Strategies can include:

Modification of the Trichloromethyl Group: Hydrolysis of the -CCl₃ group to a carboxylic acid opens up a vast array of further derivatization possibilities. The resulting 3-carboxybenzophenone can be converted into esters, amides, or other acid derivatives, introducing new functionalities and allowing for conjugation to other molecules.

Modification of the Carbonyl Group: The ketone can be converted into derivatives such as oximes, hydrazones, or imines. These reactions not only alter the electronic properties of the core structure but also introduce new hydrogen-bonding capabilities and potential coordination sites for metal ions.

Modification of the Aromatic Rings: While the -CCl₃ substituted ring is deactivated, the unsubstituted ring remains amenable to electrophilic substitution, allowing for the introduction of groups like nitro, halogen, or alkyl moieties. These substitutions can fine-tune the electronic and steric properties of the molecule.

The synthesis of various benzophenone derivatives has been shown to yield compounds with significant biological activities, including antitumor effects. rsc.org By systematically applying these derivatization strategies to this compound, a library of novel compounds could be generated for screening in various applications.

Catalytic Applications in this compound Chemistry

Benzophenone and its derivatives are widely recognized for their utility as photocatalysts and photosensitizers. rsc.orgacs.org They operate through hydrogen atom transfer (HAT), single electron transfer (SET), or energy transfer (EnT) mechanisms upon photochemical excitation. tcichemicals.com

The compound this compound is a prime candidate for use as a photoredox catalyst. Its structure is analogous to other "push-pull" benzophenones, where one ring bears an electron-donating group and the other an electron-withdrawing group. While it lacks a canonical donating group, the unsubstituted phenyl ring is more electron-rich relative to the one bearing the strongly withdrawing -CCl₃ group. This electronic asymmetry can shift the absorption wavelength to be accessible with lower-energy light (e.g., visible light) compared to unsubstituted benzophenone, which requires higher-energy UV light. tcichemicals.com This is a significant advantage, as it allows for milder reaction conditions that are less likely to degrade sensitive substrates.

Recent studies have shown that benzophenone derivatives can mediate photocatalytic reactions, such as the α-aminoalkyl radical addition to amines under visible light. rsc.org Furthermore, a combination of benzophenone HAT photocatalysis and nickel catalysis has enabled cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. acs.org Specifically, 4-methoxy-4'-trifluoromethylbenzophenone, a close analog of the subject compound, has proven effective in C(sp²)-C(sp³) cross-coupling reactions under fluorescent light. tcichemicals.com Given the similar strong electron-withdrawing nature of the -CCl₃ and -CF₃ groups, this compound is expected to exhibit comparable catalytic activity in such photoredox/nickel dual catalytic systems.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-Carboxybenzophenone
Acetic anhydride
Acetone
Benzhydrol
Benzophenone
Benzpinacol
Chloroform (B151607)
Diphenylmethane
Ethanol
Ethyl alcohol
Hydrochloric acid
Sodium acetate
Sodium borohydride
Thiourea
Triflic acid
1-Aryl-4,4,4-trichlorobut-2-en-1-one
3-Trichloromethylindan-1-one
4-Methoxy-4'-trifluoromethylbenzophenone
1,3,5-trimethoxy benzene (B151609)
2,4,6-Trichloro-1,3,5-triazine
4,4'-dimethylbenzophenone
9,10-diboraanthracene
Carbon dioxide
Dichloromethane
Tris(trimethylsilyl)silane
2,6-Lutidine
Ni(acac)₂
6,6'-di-3-picolyl
Sodium carbonate
Trifluoroiodomethane
Iodobenzene
Trifluorotoluene
Cyclohexanone
Tetrabutylammonium fluoride
S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate
1,1-diphenylmethanol
1,2,3,4-tetraphenylcyclobutane
Phenanthrene
Isopropyl alcohol
Acetaldehyde
2-aminoimidazole
Benzylamines
Threonine
Pyridoxal
1,2-amino alcohols
1,2-diazines
4,5-dichloro-1,2-bis(trimethylsilyl)benzene
1,2-bis(trimethylsilyl) benzene
Triethylsilane
9,10-dibromo-DBA
1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide
Methanol
Acetonitrile
Dioxene
Stilbene
6,6-disubstituted 2,4-cyclohexadienones
1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones
Butan-2-amine
3-methylbutane-2-thiol
2-phenylethan-1-ol
SW480 colon cancer cell line
β-secretase (BACE-1)
Acetylcholinesterase (AChE)
TNF-α

Lewis Acid Catalysis in Synthetic Pathways

Lewis acid catalysis is a cornerstone of organic synthesis, enabling a wide array of chemical transformations by enhancing the electrophilicity of substrates. wikipedia.org In the context of this compound, Lewis acids play a pivotal role, primarily in its synthesis via the Friedel-Crafts acylation reaction.

The most direct synthetic route to this compound is the Friedel-Crafts acylation of benzene with 3-(trichloromethyl)benzoyl chloride. This reaction is contingent upon the presence of a Lewis acid catalyst. The general mechanism involves the coordination of the Lewis acid (e.g., AlCl₃, FeCl₃) to the chlorine atom of the acyl chloride, leading to the formation of a highly reactive acylium ion. This electrophile then attacks the electron-rich benzene ring, followed by deprotonation to restore aromaticity and yield the final ketone product.

The choice of catalyst and reaction conditions is critical and can significantly impact the reaction's efficiency. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can sometimes lead to substrate or product decomposition if not carefully controlled. researchgate.net Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may require higher temperatures to achieve comparable yields but can offer greater selectivity, especially for sensitive substrates. researchgate.net The use of ionic liquids incorporating Lewis acidic metal halides (e.g., BmimCl-FeCl₃) has also emerged as an efficient dual catalyst-solvent system for Friedel-Crafts acylations to produce benzophenone derivatives. 203.250.218

Research into the acylation of various aromatic compounds has established key parameters for successful synthesis. A multivariate analysis of the acylation of benzene with benzoyl chloride highlighted temperature and the nature and ratio of the catalyst as the most determinant factors. researchgate.net For deactivated aromatic rings, acceptable yields often necessitate the use of a moderately active catalyst at higher reaction temperatures. researchgate.net

Catalyst TypeTypical ReagentsRole of Catalyst & Key ConditionsReference
Strong Lewis Acids AlCl₃Forms highly reactive acylium ion; requires anhydrous conditions and often low-temperature control to prevent side reactions. researchgate.net
Moderate Lewis Acids FeCl₃, ZnCl₂Offers a milder reaction profile, potentially requiring higher temperatures for deactivated substrates to achieve good yields. researchgate.netresearchgate.net
Ionic Liquid Catalysts BmimCl-FeCl₃Acts as both catalyst and solvent, facilitating high catalytic activity and simplifying product work-up. 203.250.218
Other Systems Ytterbium triflate [Yb(OTf)₃]Efficiently catalyzes the reaction of aromatic compounds with bis(trichloromethyl) carbonate (a phosgene (B1210022) substitute) to yield diaryl ketones. researchgate.net

This table summarizes common Lewis acid systems used in Friedel-Crafts acylations for synthesizing benzophenones, with principles applicable to this compound.

Transition Metal Catalysis for Carbon-Carbon Bond Formation

Transition metal catalysis provides a powerful and versatile toolkit for the formation of carbon-carbon bonds, offering pathways that are often inaccessible through other methods. rsc.orgnih.gov For a molecule like this compound, which lacks a traditional aryl halide handle for standard cross-coupling, reactivity is dictated by the trichloromethyl group and the C-H bonds on the aromatic rings.

Reactivity of the Trichloromethyl Group: The -CCl₃ group is a valuable functional handle for radical transformations. Transition metal photoredox catalysis, for example, can initiate the formation of a trichloromethyl radical (•CCl₃). researchgate.net This highly reactive intermediate can then participate in various C-C bond-forming reactions, such as the addition to alkenes to forge new structural motifs. researchgate.net An enantioselective, catalytic trichloromethylation of 2-acyl imidazoles has been achieved using a chiral iridium complex that functions as both a Lewis acid and a photoredox catalyst, highlighting the potential for sophisticated transformations involving the •CCl₃ radical. acs.org While not demonstrated specifically on this compound, these methods suggest a plausible pathway for its functionalization. Intramolecular cyclizations of alkenes bearing a trichloromethyl group have also been accomplished using transition metal catalysis, further underscoring the reactivity of the C-Cl bonds within this moiety. acs.org

Reactivity of Aromatic C-H Bonds: Direct C-H activation or functionalization represents a modern and atom-economical strategy for modifying aromatic cores. Transition metal-catalyzed cross-coupling reactions have evolved to the point where even robust C-H bonds can be selectively functionalized, although this often requires directing groups to achieve regioselectivity. d-nb.info In this compound, the carbonyl group could potentially act as a weak directing group to facilitate C-H activation at the ortho positions of either phenyl ring under palladium, rhodium, or ruthenium catalysis.

Furthermore, while traditional cross-coupling reactions like Suzuki or Heck typically rely on aryl halides or triflates, developments in the field have expanded the scope of viable coupling partners. youtube.com Palladium-catalyzed reactions, for instance, are central to modern organic synthesis. youtube.comorganic-chemistry.org A plausible, albeit challenging, transformation could involve the oxidative addition of a C-Cl bond from the trichloromethyl group to a low-valent metal center, such as Palladium(0), to initiate a coupling sequence. This would be mechanistically distinct from the more common reactions of aryl or benzylic halides but represents an area of ongoing research in catalysis. nih.govresearchgate.net

Potential Reaction TypeReactive SitePlausible Catalytic SystemBond FormedReference (Analogous Systems)
Radical Addition -CCl₃ groupIridium or Ruthenium Photoredox CatalystC(sp³)-C(sp³) or C(sp³)-C(sp²) researchgate.netacs.org
Intramolecular Cyclization -CCl₃ group + AlkeneTransition Metal Catalyst (e.g., Copper, Ruthenium)C(sp³)-C(sp²) acs.org
Directed C-H Arylation Aryl C-H (ortho to C=O)Pd(OAc)₂, Rh(III), or Ru(II) complexes with appropriate ligandsC(aryl)-C(aryl) d-nb.info

This table outlines potential transition metal-catalyzed C-C bond-forming reactions for this compound based on the established reactivity of its functional groups.

Role As an Advanced Intermediate in Organic Synthesis and Polymer Science

Precursor for Complex Organic Architectures

The unique combination of a benzophenone (B1666685) core and a reactive trichloromethyl group makes 3-(trichloromethyl)benzophenone a versatile building block for the synthesis of more complex molecular frameworks. The benzophenone moiety provides a rigid and photochemically active scaffold, while the trichloromethyl group can participate in or be transformed through various chemical reactions.

Building Block for Advanced Polyimides and Related Polymers

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them crucial in the electronics and aerospace industries. azom.com The synthesis of polyimides often involves the polycondensation reaction between a dianhydride and a diamine. Benzophenone derivatives, such as benzophenone tetracarboxylic dianhydride (BTDA), are commonly used as monomers to impart desirable characteristics like improved solubility and processability to the resulting polymers. azom.comcore.ac.uk

The incorporation of a benzophenone unit into the polymer backbone can enhance properties such as thermal stability and glass transition temperature (Tg). tandfonline.comtitech.ac.jp For instance, a series of polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone exhibited high thermal stability, with 5% weight loss temperatures ranging from 472 to 501 °C. tandfonline.com

While specific examples utilizing this compound in polyimide synthesis are not prevalent in the literature, the trichloromethyl group could serve multiple purposes. It could act as a site for cross-linking, enhancing the thermal and mechanical properties of the final polymer. Alternatively, it could be chemically modified either before or after polymerization to introduce other functional groups, allowing for the fine-tuning of the polymer's properties for specific applications. The synthesis of polyimides typically follows a two-step process, involving the formation of a soluble poly(amic acid) intermediate, which is then chemically or thermally converted to the final polyimide. azom.comcore.ac.uk

Table 1: Properties of Polyimides Derived from Benzophenone-Based Monomers

Dianhydride Diamine Tensile Strength (MPa) Elongation at Break (%) Glass Transition Temp. (°C)
BTDA p-Phenylenediamine Not specified Not specified High
6FDA BADBP 145 15.2 288
PMDA BADBP 128 12.9 310
BTDA BADBP 103 14.8 240
ODPA BADBP 115 15.1 227
BPADA BADBP 110 14.9 201

Data compiled from various sources. azom.comtandfonline.com

Synthesis of Xanthones, Thioxanthones, and Analogous Fused-Ring Systems

Xanthones and their sulfur-containing analogs, thioxanthones, are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that are found in nature and have been synthesized for various applications, including as pharmaceuticals. up.ptnih.gov A common and effective method for synthesizing xanthones involves the intramolecular cyclization of 2-hydroxybenzophenone (B104022) derivatives. rsc.orgrsc.org This reaction is typically catalyzed by a base, which facilitates the elimination of a small molecule, such as water or methanol, to form the fused-ring system. rsc.org

The synthesis of this compound-derived xanthones would likely require the introduction of a hydroxyl group at the 2-position of the other phenyl ring. The trichloromethyl group, being sterically demanding and electron-withdrawing, could influence the cyclization process. acs.org The resulting trichloromethyl-substituted xanthone (B1684191) could then be a substrate for further chemical modifications, leveraging the reactivity of the CCl3 group. The synthesis of polyoxygenated xanthones from benzophenone precursors has been extensively studied, demonstrating the versatility of this approach. rsc.orgrsc.org

Application in the Development of Dyes and Organic Pigments

Benzophenone derivatives have been explored for their use in the development of dyes and pigments. researchgate.net The benzophenone core itself can act as a chromophore, and the introduction of various substituents onto the phenyl rings can modulate its photophysical properties, such as the absorption and emission of light. The trichloromethyl group is an electron-withdrawing group, which can significantly influence the electronic structure of the molecule and, consequently, its color.

Furthermore, the reactivity of the trichloromethyl group could be exploited to covalently attach the benzophenone-based dye to a substrate, such as a polymer or fabric, leading to improved colorfastness. Benzophenone derivatives are also used as photoinitiators in UV-curable coatings, and their derivatives can be incorporated into coating formulations to improve performance. google.com

Strategies for Functional Derivatization Towards Specific Research Applications

The presence of the trichloromethyl group in this compound opens up numerous possibilities for functional derivatization, allowing for the creation of molecules with tailored properties for specific research needs.

Design of Functionalized Benzophenone Derivatives for Tailored Materials

The benzophenone scaffold is a versatile platform for the design of functional materials. nih.govresearchgate.net Benzophenone and its derivatives are widely used as photoinitiators in free-radical polymerizations due to their ability to form a reactive triplet state upon UV irradiation. nih.govwikipedia.org This property is harnessed in applications such as UV curing of coatings and inks.

The trichloromethyl group in this compound can be seen as a modifiable unit. For example, it can be converted to other functional groups, which can then be used to tune the properties of the resulting material. The synthesis of various functionalized benzophenone derivatives has been reported for applications ranging from medicinal chemistry to materials science. mdpi.comnih.govnih.gov The trichloromethyl group itself can be reactive under certain conditions, potentially participating in cross-linking reactions to create robust polymer networks. acs.org

Table 2: Examples of Functionalized Benzophenone Derivatives and Their Applications

Derivative Functional Group(s) Application
Ketoprofen Carboxylic acid Anti-inflammatory drug nih.gov
2,4-Dihydroxybenzophenone Hydroxyl groups UV absorber wikipedia.org
Benzophenone-thiazole derivatives Thiazole VEGF-A inhibitors nih.gov
Benzophenone-functionalized dipeptides Dipeptide Supramolecular photoinitiators nih.gov

Data compiled from various sources.

Integration into Supramolecular Assemblies and Macromolecular Structures

Supramolecular chemistry involves the design and synthesis of large, well-defined structures from smaller molecular components held together by non-covalent interactions. Benzophenone derivatives have been successfully incorporated into supramolecular assemblies. nih.govacs.org For instance, benzophenone-functionalized dipeptides have been shown to self-assemble into supramolecular gels, which can act as templates for spatially controlled polymerization. nih.gov

The this compound molecule could be functionalized with self-assembling motifs to create novel supramolecular structures. The trichloromethyl group could influence the packing and stability of these assemblies through steric and electronic interactions. The resulting supramolecular structures could find applications in areas such as drug delivery, tissue engineering, and catalysis. The ability to form organogels is a key feature of some self-assembling systems, where the molecules create a three-dimensional network that entraps a liquid organic phase. wikipedia.org

Environmental Fate and Degradation Pathways of Benzophenone Type Compounds

Abiotic Transformation Mechanisms

Abiotic transformation processes, such as hydrolysis and photolysis, are critical in determining the persistence of chemical compounds in the environment. For many benzophenone (B1666685) derivatives, these processes are significant degradation pathways. researchgate.netnih.govtuc.gr

No specific data on the hydrolysis kinetics or the resulting degradation products for 3-(Trichloromethyl)benzophenone in aqueous media were found in the reviewed scientific literature. The trichloromethyl group might be susceptible to hydrolysis under certain environmental conditions, potentially transforming into a carboxylic acid group, but without experimental data, this remains speculative.

Similarly, there is no available information on the photolysis rates and quantum yield of this compound in aquatic environments. Benzophenones generally exhibit high photostability, a property that makes them effective as UV absorbers. nih.govmdpi.com However, the presence of a trichloromethyl group could influence its photochemical behavior. Studies on other benzophenones show that photolysis can be influenced by factors such as pH, the presence of dissolved organic matter, and nitrate (B79036) concentrations. researchgate.netnih.gov

Biotic Transformation Mechanisms

Biodegradation is a key process for the removal of organic pollutants from the environment. The susceptibility of a compound to microbial breakdown depends on its chemical structure and the prevailing environmental conditions. nih.govfrontiersin.org

There is no research available that specifically investigates the biodegradation pathways of this compound under either aerobic or anaerobic conditions. For other benzophenones like BP-3, biodegradation has been observed under both oxic and anoxic conditions, with anaerobic degradation sometimes being more favorable. nih.govresearchgate.net The presence of the chlorine atoms on the methyl group of this compound could significantly impact its biodegradability, potentially making it more recalcitrant.

Without studies on its biodegradation, there is no identification of microbial transformation products or metabolites of this compound. Research on other benzophenones has identified metabolites formed through processes like demethylation and hydroxylation. nih.govacs.orgmdpi.com

Environmental Persistence and Attenuation Processes

Due to the lack of data on its degradation pathways, the environmental persistence of this compound cannot be determined. The continuous release of some benzophenone compounds from sources like wastewater treatment plants can lead to them acting as "pseudo-persistent" pollutants in aquatic environments. nih.gov Whether this compound would behave similarly is unknown.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Trichloromethyl)benzophenone in laboratory settings?

  • Methodology : The synthesis of trichloromethyl-substituted benzophenones can be achieved via alkylation or chlorination reactions. For example, bromomethyl benzophenone derivatives (e.g., 3-(bromomethyl)benzophenone) can serve as precursors, where the bromine atom is displaced by trichloromethyl groups using nucleophilic substitution under controlled conditions. Excess diols or chlorinating agents (e.g., CCl₄ with catalysts) may enhance reaction efficiency. Reaction optimization should include temperature control (0°C to room temperature) and inert atmospheres to minimize side reactions . Environmental chlorination mechanisms (e.g., natural or chemical pathways involving Cl⁻ radicals) may also inform synthetic strategies for introducing trichloromethyl groups .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodology : Combine chromatographic and spectroscopic techniques:

  • GC-MS : For purity assessment and quantification of residual solvents or byproducts, with derivatization steps if necessary to improve volatility .
  • NMR (¹H/¹³C) : To confirm the trichloromethyl group’s position and aromatic substitution patterns.
  • Elemental Analysis : Validate stoichiometric ratios of C, H, and Cl.
  • HPLC-UV/Vis : Monitor photodegradation products under controlled light exposure .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodology :

  • Storage : Store at ≤4°C in amber glass vials to mitigate photodegradation, as benzophenone derivatives are prone to UV-induced reactions (e.g., DNA-protein crosslinking or radical formation) .
  • Handling : Use inert atmospheres (N₂/Ar) during experimental workflows to prevent oxidation. Avoid prolonged exposure to moisture, as trichloromethyl groups may hydrolyze to carboxylic acids under aqueous conditions .

Advanced Research Questions

Q. What mechanistic insights explain the environmental persistence of trichloromethyl-substituted benzophenones?

  • Methodology : Investigate chlorination pathways using isotopic labeling (e.g., ³⁶Cl) to trace chlorine incorporation in environmental matrices. Studies suggest that natural chlorination (e.g., microbial peroxidases or abiotic reactions with Fe³⁺/Cl⁻) can form trichloromethyl groups, mirrorring synthetic routes . Computational modeling (DFT) can predict bond dissociation energies and degradation half-lives, while field studies should quantify bioaccumulation in aquatic organisms using LC-MS/MS .

Q. How do structural modifications at the trichloromethyl group influence the compound’s photochemical reactivity?

  • Methodology : Conduct comparative photolysis experiments under simulated sunlight (e.g., Xenon arc lamps) with derivatives varying in chlorine substitution (e.g., mono-, di-, vs. trichloromethyl). Monitor reaction kinetics via UV-Vis spectroscopy and identify photoproducts using high-resolution MS. Studies on benzophenone’s photoactivity (e.g., singlet oxygen generation or DNA damage) suggest that trichloromethyl groups enhance radical stability, prolonging environmental persistence .

Q. What advanced analytical techniques are required to resolve co-eluting chlorinated byproducts in environmental samples containing this compound?

  • Methodology :

  • Two-Dimensional GC (GC×GC-TOFMS) : Separates co-eluting chlorinated compounds via orthogonal polarity columns .
  • Ion Mobility Spectrometry (IMS) : Resolves isomers based on collision cross-section differences.
  • Preconcentration Strategies : Solid-phase microextraction (SPME) with benzophenone-functionalized fibers improves sensitivity for trace-level chlorinated analytes in water .

Contradictions and Knowledge Gaps

  • Photoreactivity vs. Stability : While trichloromethyl groups enhance stability under dark conditions , their presence may accelerate UV-driven degradation via radical pathways . Further studies are needed to reconcile these effects.
  • Synthetic vs. Environmental Chlorination : Evidence suggests overlapping mechanisms , but synthetic yields often exceed natural chlorination efficiency. Catalytic systems mimicking enzymatic chlorination (e.g., vanadium haloperoxidases) could bridge this gap.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.